1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene
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Overview
Description
1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene is an organic compound characterized by its unique structure, which includes an ethenyl group and a sulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene typically involves electrophilic aromatic substitution reactions. These reactions maintain the aromaticity of the benzene ring while introducing the desired functional groups . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products:
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the specific substituent introduced.
Scientific Research Applications
1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethenyl group can participate in polymerization reactions, forming long-chain polymers. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethenyl-4-methylbenzene: Similar structure but lacks the sulfinyl group.
1-Ethenyl-2-methylbenzene: Similar structure but with a different substitution pattern on the benzene ring.
1-Ethenyl-4-(2-methylpropyl)benzene: Similar structure but with a different alkyl group attached to the benzene ring.
Properties
CAS No. |
835626-78-3 |
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Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-ethenyl-2-[(S)-(4-methylphenyl)sulfinyl]benzene |
InChI |
InChI=1S/C15H14OS/c1-3-13-6-4-5-7-15(13)17(16)14-10-8-12(2)9-11-14/h3-11H,1H2,2H3/t17-/m0/s1 |
InChI Key |
CGIDLVBCCAOXSB-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C=C |
Origin of Product |
United States |
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